
Anthramycin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthramycin is a pyrrolo(1,4)benzodiazepine antineoplastic antibiotic isolated from the bacterium Streptomyces refuineus var. thermotolerans. Anthramycin binds covalently to guanine in the minor groove of DNA, thereby inhibiting DNA replication and RNA and protein synthesis. (NCI04)
A broad-spectrum spectrum antineoplastic antibiotic isolated from Streptomyces refuineus var. thermotolerans. It has low toxicity, some activity against Trichomonas and Endamoeba, and inhibits RNA and DNA synthesis. It binds irreversibly to DNA.
Applications De Recherche Scientifique
DNA Interaction and Biological Consequences
Anthramycin, an antitumor antibiotic from Streptomyces refuineus, forms a covalent adduct with DNA, specifically attaching to the guanine's exocyclic amino group. This interaction does not notably distort the DNA helix. Studies have shown that anthramycin can cause single and double strand breaks in DNA, and these effects persist for hours after the drug's removal. These DNA damages have significant biological consequences, including genetic effects, strand breakage, and cytotoxicity. Additionally, in cells deficient in DNA repair, such as xeroderma pigmentosum cells, the removal of anthramycin lesions from DNA is significantly reduced, correlating with decreased cell survival (Petrusek et al., 1982).
DNA Adduct Structure
Anthramycin belongs to the pyrrolo[1,4]benzodiazepine antibiotic group and inhibits nucleic acid synthesis by forming a labile covalent adduct with DNA. The reaction of anthramycin with DNA is specific for deoxyguanosine in a double-stranded template and is only stable when DNA's secondary structure is maintained. This specificity and stability are proposed to be due to the unique covalent binding of anthramycin to DNA, as depicted in the Corey, Pauling, and Koltun (CPK) molecular model of the anthramycin-DNA adduct (Hurley & Petrusek, 1979).
Topical Delivery and Skin Penetration
Anthramycin has been studied for its potential in topical applications, particularly for skin conditions like actinic keratoses or skin cancer. Research on its skin penetration properties using various solvents showed that anthramycin could effectively penetrate human skin, suggesting its utility in topical formulations (Haque et al., 2017).
Mutagenic and Recombinogenic Effects
Though anthramycin exhibits potent antitumor activity, its effects on genetic parameters have been a point of concern. It was found nonmutagenic in certain bacterial strains but showed mutagenic and antimutagenic effects in the eukaryotic organism Saccharomyces cerevisiae. Its ability to induce mitotic crossing over and gene conversion points to its potential chromosomal alterations (Hannan et al., 1978).
Biosynthesis in Streptomyces refuineus
The complete gene cluster responsible for the biosynthesis of anthramycin in Streptomyces refuineus was identified, elucidating the genetic basis for producing this potent compound. This discovery provides insight into the molecular mechanism of anthramycin production and its regulation in microorganisms (Hu et al., 2007).
Propriétés
Nom du produit |
Anthramycin |
|---|---|
Formule moléculaire |
C16H17N3O4 |
Poids moléculaire |
315.32 g/mol |
Nom IUPAC |
(E)-3-(4,6-dihydroxy-3-methyl-11-oxo-5,6,6a,7-tetrahydropyrrolo[2,1-c][1,4]benzodiazepin-8-yl)prop-2-enamide |
InChI |
InChI=1S/C16H17N3O4/c1-8-2-4-10-13(14(8)21)18-15(22)11-6-9(3-5-12(17)20)7-19(11)16(10)23/h2-5,7,11,15,18,21-22H,6H2,1H3,(H2,17,20)/b5-3+ |
Clé InChI |
VGQOVCHZGQWAOI-HWKANZROSA-N |
SMILES isomérique |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)/C=C/C(=O)N)O |
SMILES |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
SMILES canonique |
CC1=C(C2=C(C=C1)C(=O)N3C=C(CC3C(N2)O)C=CC(=O)N)O |
Synonymes |
Anthramycin Anthramycin, (11a alpha)-Isomer Antramycin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




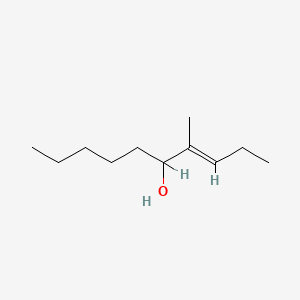
![[(4S,5'S,6R,6'S,8R,10E,13S,14E,16E,20R,21R,24S)-6'-[(E)-But-2-en-2-yl]-21,24-dihydroxy-5',11,13,22-tetramethyl-2-oxospiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-12-yl] 2-methylpropanoate](/img/structure/B1237750.png)

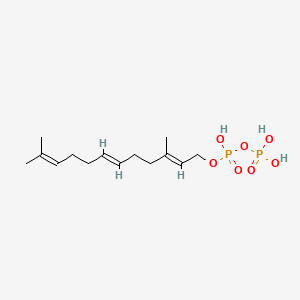
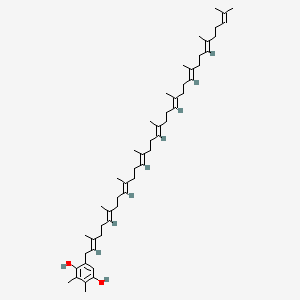
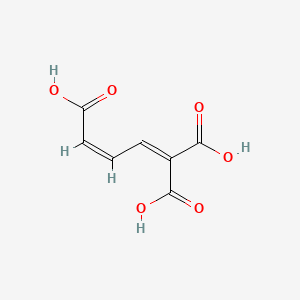
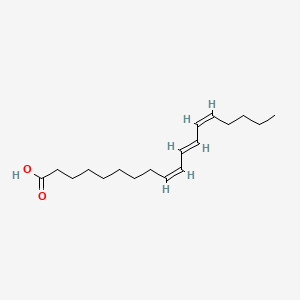

![(2E,3E)-4-[4-(benzyloxy)phenyl]-N-hydroxybut-3-en-2-imine](/img/structure/B1237761.png)

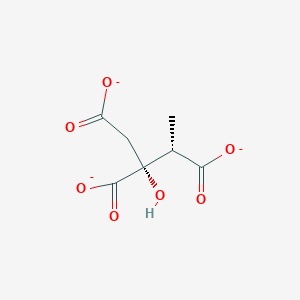
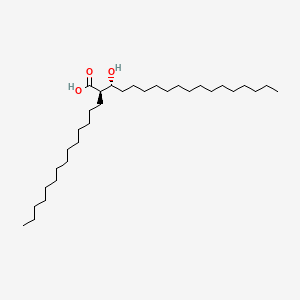
![(2S,3R)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine](/img/structure/B1237770.png)